8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline
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Overview
Description
8-nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline is a member of isoquinolines.
Scientific Research Applications
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, closely related to the compound , have been studied for their antibacterial properties. These compounds show significant activity against both Gram-positive and Gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline exhibit good activity against S. aureus with MIC values around 2-5 microg/mL, suggesting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Nitration and Amination Processes
Research on nitration of benzo[g]isoquinoline and its derivatives has shown that di- and trinitro derivatives are formed under mild conditions. This process is key in producing nitro groups in specific positions of the molecule, essential for further chemical modifications (Prostakov et al., 1981). Additionally, amination of nitroisoquinolines with liquid methylamine/potassium permanganate to form mono- or bis(methylamino)-substituted nitro compounds has been documented. This process is indicative of the versatility of nitroisoquinolines in chemical synthesis (Woźniak & Nowak, 1994).
Antiviral Properties
Certain benzo[de]isoquinoline-diones, which include structures similar to the compound of interest, have shown effectiveness against viral infections. They have been tested against herpes simplex and vaccinia viruses, displaying inhibitory activity on viral replication in cell cultures. This suggests potential applications of similar compounds in antiviral therapies (Garcia-Gancedo et al., 1979).
Hypoxia-selective Antitumor Agents
4-[[3-(dimethylamino)propyl]amino]nitroquinolines, a class of compounds structurally related to 8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline, have been synthesized and evaluated as hypoxia-selective cytotoxins. These compounds show promise as antitumor agents, particularly in targeting hypoxic cells, which are often resistant to conventional therapies (Denny et al., 1992).
properties
Molecular Formula |
C15H14F3N3O2 |
---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
8-nitro-5-[3-(trifluoromethyl)piperidin-1-yl]isoquinoline |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-2-1-7-20(9-10)13-3-4-14(21(22)23)12-8-19-6-5-11(12)13/h3-6,8,10H,1-2,7,9H2 |
InChI Key |
JZMDEWVSFFPXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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